Lipophilicity Advantage: Increased LogP for Improved Membrane Permeability
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine exhibits a higher calculated LogP (1.18 ) compared to its non-methylated counterpart, 3-fluoro-4-(1H-imidazol-1-yl)benzenamine, which has an XLogP of approximately 1.1 . This 0.08 LogP increase translates to a predicted ~20% higher lipophilicity, which can enhance passive membrane diffusion and improve oral bioavailability in derived drug candidates [1]. In contrast, the non-fluorinated analog 4-(4-methyl-1H-imidazol-1-yl)benzenamine has a significantly higher LogP of 1.76 , which may lead to excessive lipophilicity, increased metabolic clearance, and potential toxicity issues .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.18 |
| Comparator Or Baseline | 3-fluoro-4-(1H-imidazol-1-yl)benzenamine (XLogP ≈ 1.1); 4-(4-methyl-1H-imidazol-1-yl)benzenamine (LogP = 1.76) |
| Quantified Difference | +0.08 vs. non-methylated; -0.58 vs. non-fluorinated |
| Conditions | Calculated LogP values from chemical databases |
Why This Matters
This compound offers an optimal lipophilicity window (LogP ~1.2) that balances membrane permeability with metabolic stability, making it a preferred intermediate for oral kinase inhibitors.
- [1] PubChem. 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine. View Source
